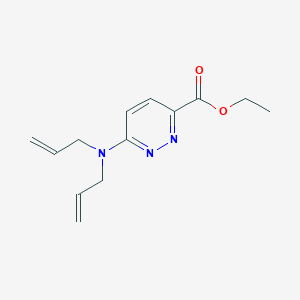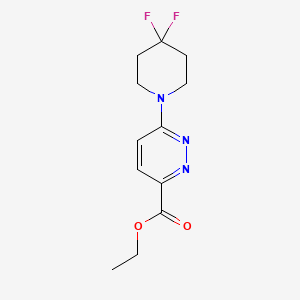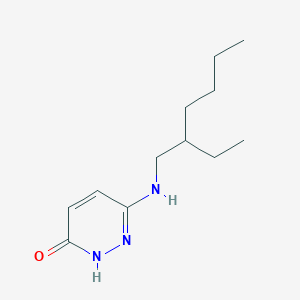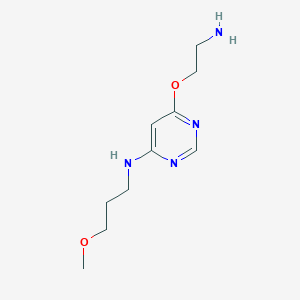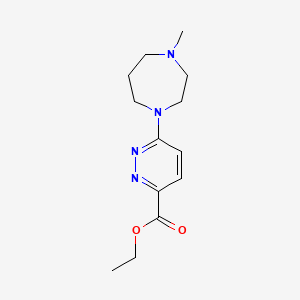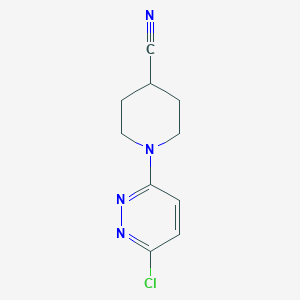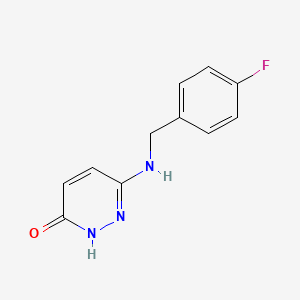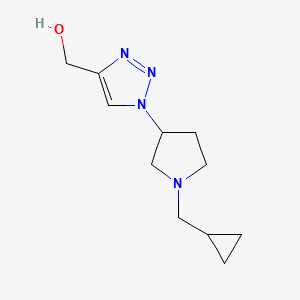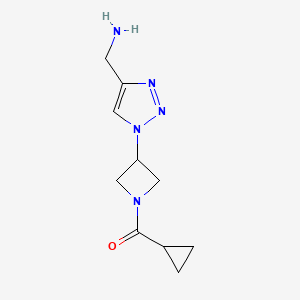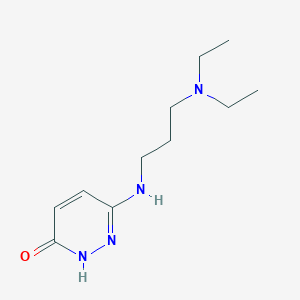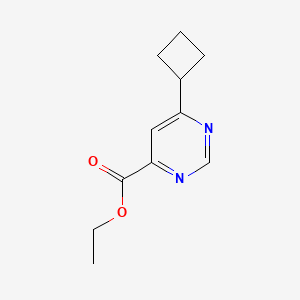
Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-cyclobutylpyrimidine-4-carboxylate, or 6-CPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is an aromatic heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structures. 6-CPC is of interest due to its unique structure, which offers potential advantages for its use in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Metabolic Fate in Humans
Some compounds are investigated for their metabolic fate in humans to understand how they are processed and the implications for their therapeutic use. For example, Irinotecan, a chemotherapeutic agent, undergoes enzymatic hydrolysis and further glucuronidation, affecting its toxicity and therapeutic index (Gupta et al., 1994).
Pharmacokinetic Studies
The pharmacokinetics of compounds, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for drug development. For instance, the pharmacokinetic profiles of FK3453 in rats, dogs, and humans were described to understand the mechanism responsible for its poor oral exposure in humans, attributing it to extensive metabolism by aldehyde oxidase (Akabane et al., 2011).
Therapeutic Efficacy and Safety
Chemotherapy Drug Development
Research on compounds like Ethyl 6-cyclobutylpyrimidine-4-carboxylate often aims at developing new chemotherapeutic agents. For example, the novel fluoropyrimidine carbamate capecitabine was tested for its efficacy and safety in treating metastatic breast cancer, showing promise as an effective treatment (Blum et al., 1999).
Enhancement of Exposure Therapy
In some cases, compounds are studied for their potential to enhance existing treatments, such as D-cycloserine's role in enhancing exposure therapy for social anxiety disorder (Guastella et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 6-cyclobutylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)8-4-3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZUNOCYIAFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



